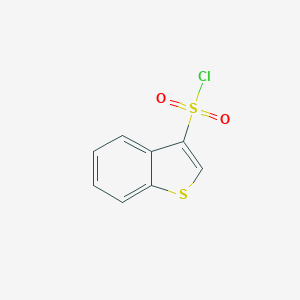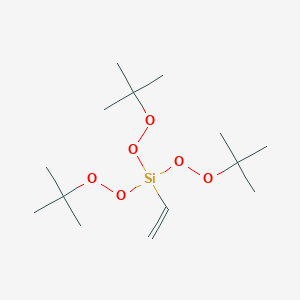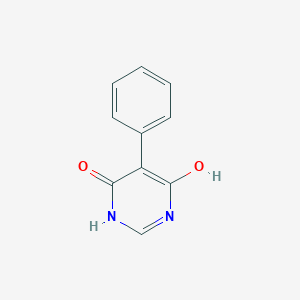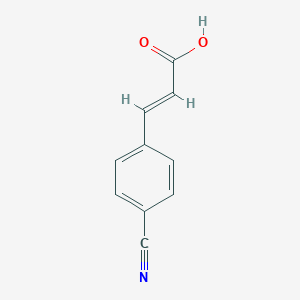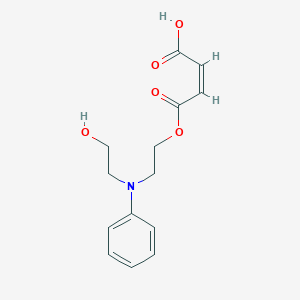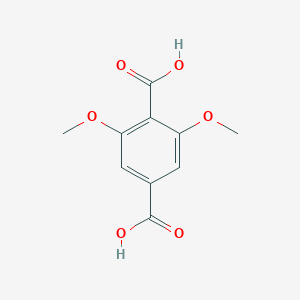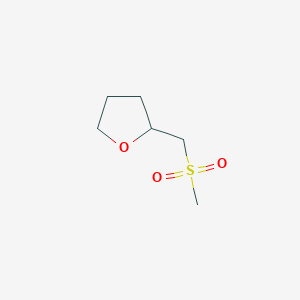
Methyl tetrahydrofurfuryl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tetrahydrofurfuryl sulfone (MTS) is an organic sulfur compound that is used in various applications. It is a colorless liquid that has a mild odor and is soluble in water. MTS is used in the synthesis of various chemicals and has been found to have several scientific research applications.
Wirkmechanismus
Methyl tetrahydrofurfuryl sulfone acts as a reducing agent in various chemical reactions. It has been found to have antioxidant properties and can scavenge free radicals. This compound has also been found to have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation. This compound has also been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl tetrahydrofurfuryl sulfone has several advantages for lab experiments. It is a mild reducing agent and can be used in various chemical reactions. This compound is also easy to handle and store. However, this compound has some limitations in lab experiments. It can react with some chemicals and can be unstable in certain conditions.
Zukünftige Richtungen
There are several future directions for the use of Methyl tetrahydrofurfuryl sulfone. It can be used in the synthesis of new pharmaceuticals and agrochemicals. This compound can also be used in the food industry as a preservative. Further research can be done to explore the antioxidant and anti-inflammatory properties of this compound. The neuroprotective effects of this compound can also be further studied.
Synthesemethoden
Methyl tetrahydrofurfuryl sulfone can be synthesized through the reaction of tetrahydrofurfuryl alcohol with sulfur trioxide. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is then purified to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Methyl tetrahydrofurfuryl sulfone has been found to have several scientific research applications. It is used as a reducing agent in the synthesis of various chemicals. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. It has been found to have antioxidant properties and is used in the food industry as a preservative.
Eigenschaften
CAS-Nummer |
15396-31-3 |
|---|---|
Molekularformel |
C6H12O3S |
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
2-(methylsulfonylmethyl)oxolane |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)5-6-3-2-4-9-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
MYDGSIFTILDPNL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CC1CCCO1 |
Kanonische SMILES |
CS(=O)(=O)CC1CCCO1 |
Synonyme |
Methyl(oxolan-2-ylmethyl) sulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



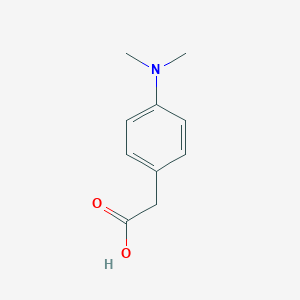
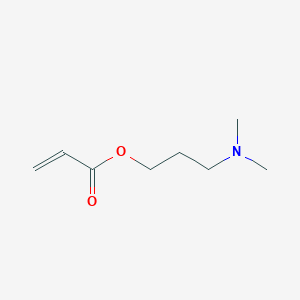
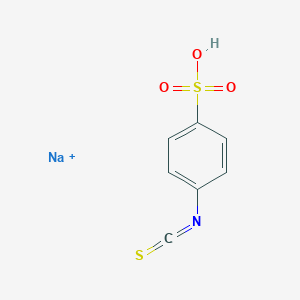
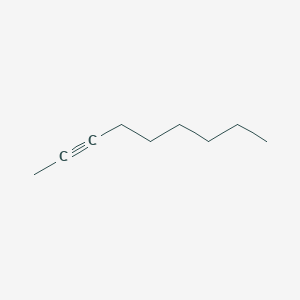
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
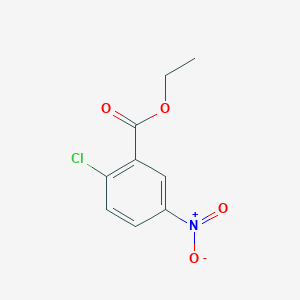
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
